molecular formula C11H14F2OSSi B14265727 Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- CAS No. 169199-37-5

Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-

Cat. No.: B14265727
CAS No.: 169199-37-5
M. Wt: 260.38 g/mol
InChI Key: YDGGWPYPQXHXKF-UHFFFAOYSA-N
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Description

Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- is a chemical compound with the molecular formula C11H14F2OSSi and a molecular weight of 260.38 g/mol . This compound is known for its unique structure, which includes a silane group bonded to a difluoroethenyl group and a phenylthio group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with 2,2-difluoro-1-(phenylthio)ethenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and sulfur atoms, leading to the formation of stable complexes. The difluoroethenyl group can participate in various chemical reactions, enhancing the reactivity of the compound. The phenylthio group can undergo oxidation and reduction reactions, further diversifying the compound’s chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- is unique due to the presence of both the difluoroethenyl and phenylthio groups. This combination imparts distinctive chemical properties, making it a valuable reagent in various scientific research applications .

Properties

CAS No.

169199-37-5

Molecular Formula

C11H14F2OSSi

Molecular Weight

260.38 g/mol

IUPAC Name

(2,2-difluoro-1-phenylsulfanylethenoxy)-trimethylsilane

InChI

InChI=1S/C11H14F2OSSi/c1-16(2,3)14-11(10(12)13)15-9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

YDGGWPYPQXHXKF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C(F)F)SC1=CC=CC=C1

Origin of Product

United States

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